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B52 protein

Cat. No.: B1176405
CAS No.: 143295-85-6
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Description

Classification within the Serine/Arginine-Rich (SR) Protein Family

The B52 protein is classified as a member of the Serine/Arginine-Rich (SR) protein family. albany.edunih.govresearchgate.netnih.govmdpi.comoup.comresearchgate.netnih.gov SR proteins are a group of highly conserved proteins found predominantly in eukaryotes, characterized by the presence of one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in alternating arginine (R) and serine (S) residues, known as the RS domain. researchgate.netnih.govmdpi.comoup.comnih.govnih.gov This RS domain is crucial for protein-protein interactions, particularly with other splicing factors, and undergoes reversible phosphorylation, which plays a pivotal role in regulating SR protein functions during spliceosome assembly and splice site selection. researchgate.netoup.com The RRM domains provide RNA-binding specificity. mdpi.com

SR proteins are essential splicing factors involved in the early steps of spliceosome assembly and are important regulators of alternative splicing. albany.eduresearchgate.netnih.govoup.comnih.gov Beyond splicing, they also participate in post-splicing activities such as mRNA nuclear export, nonsense-mediated mRNA decay, and mRNA translation. researchgate.netnih.govmdpi.comoup.comnih.gov

A structural feature of SR proteins is the presence of RNA-recognition motifs (RRMs) at their N-terminus and a C-terminally located RS domain. albany.edu B52, specifically, contains two RNA-recognition motifs (RRMs) and an RS domain. oup.com

Nomenclature and Homology: B52, SRp55, and the Human SRSF6 Ortholog

The Drosophila melanogaster this compound is known by several names, including B52 and SRp55. nih.govuniprot.orgucsc.edu It is a 52-kDa protein. nih.gov The human ortholog of Drosophila B52 is Serine/Arginine-Rich Splicing Factor 6 (SRSF6), also referred to as SRp55 or SFRS6 in humans. ucsc.edugenecards.orgnih.govnih.govuniprot.orgproteinatlas.orgwikipedia.orgglygen.orgxenbase.org This homology underscores the evolutionary conservation of this protein and its functions in splicing. albany.edunih.govmdpi.comnih.govnih.govnih.gov

The nomenclature for SR proteins in metazoans is often based on the root "SRSF" (SR splicing factor) followed by a number. mdpi.com Human SRSF6 is located on chromosome 20. wikipedia.org

Table 1: Nomenclature and Orthology

OrganismProtein Name(s)Ortholog
Drosophila melanogasterB52, SRp55
Homo sapiensSRSF6, SRp55, SFRS6B52
Caenorhabditis elegansW02B12.3SRSF6, B52
Gallus gallusSRSF6B52

Fundamental Role in Eukaryotic Gene Expression Regulatory Mechanisms

B52 plays a fundamental and essential role in eukaryotic gene expression regulatory mechanisms in Drosophila. It is an essential component of the spliceosome and is responsible for processing precursor-mRNA. albany.edu B52 is essential for Drosophila development, and its absence leads to lethality at the first and second-instar larval stages. nih.gov Germ line transformation with B52 genomic DNA can rescue this lethality, confirming its critical role in development. nih.gov

While B52 is a general splicing factor, studies have shown that it is not required for all splicing events in vivo, suggesting some functional redundancy with other SR proteins. nih.govresearchgate.netnih.govoup.compsu.edu However, B52 has specific, non-redundant roles in the splicing of certain target genes and in specific tissues where it is the predominant SR protein expressed. researchgate.netoup.compsu.eduresearchgate.net

Research findings highlight several key roles for B52 in gene expression regulation:

Pre-mRNA Splicing: B52 is an essential splicing factor that functions in the early steps of spliceosome assembly. albany.eduoup.comnih.gov It can activate splicing and influence alternative splice site choice. nih.govnih.govsdbonline.org In vitro studies demonstrated that B52 can complement Drosophila S100 extracts to allow splicing of a fushi tarazu (ftz) mini-pre-mRNA, and immunodepletion of B52 from nuclear extracts abolished splicing of this substrate. psu.edu

Alternative Splicing Regulation: B52 is a crucial regulator of alternative splicing for specific genes. albany.edunih.govresearchgate.netnih.govuniprot.orgnih.govoup.comresearchgate.netresearchgate.netd-nb.info For instance, B52 is involved in the alternative splicing of the eyeless gene, a master regulator of eye development in Drosophila, affecting the inclusion of a 60 amino-acid exon and leading to the production of different protein isoforms with distinct effects on eye size. albany.eduresearchgate.net B52 also regulates the splicing efficiency of the thermosensitive intron in the period (per) gene, influencing temperature-dependent mid-day siesta behavior in Drosophila. researchgate.netd-nb.infosdbonline.org

Transcriptional Regulation and mRNA Processing Coupling: B52 has been found to play a role in coupling transcription and mRNA processing. plos.orgcnrs.fr It interacts with and delivers DNA Topoisomerase I (Topo I) to RNA polymerase II-active loci. albany.eduplos.orgcnrs.fr Topo I is an enzyme that relaxes DNA supercoiling during transcription and also phosphorylates SR proteins. albany.eduplos.orgcnrs.fr Impaired recruitment of Topo I due to B52 depletion can lead to inefficient release of mRNA from the transcription site and delayed gene deactivation. plos.orgcnrs.fr

Cell Cycle Control: B52 has been implicated in cell cycle regulation through its specific regulation of the splicing of the dE2F2 pre-mRNA. researchgate.netnih.gov dE2F2 is a repressor of E2F-dependent transcription. researchgate.netnih.gov Loss of B52 function can phenocopy the loss of dE2F2 function and rescue cell cycle defects caused by mutations in dE2F1 (an E2F activator). researchgate.netnih.gov In B52-deficient cells, the level of dE2F2 protein is significantly reduced, leading to deregulation of dE2F2-dependent genes. researchgate.netnih.gov

Developmental Processes: B52's essential role in Drosophila development is linked to its functions in splicing and gene regulation. nih.govuniprot.org Overexpression or loss of B52 can lead to developmental defects, including alterations in eye development and viability. nih.govnih.govcnrs.fr Microarray analyses have shown that B52 affects the splicing profiles of numerous transcripts involved in brain organogenesis and visual system development. nih.govcnrs.fr

Table 2: Summary of this compound Functions in Drosophila Gene Regulation

FunctionDescriptionKey Findings
Constitutive SplicingEssential component of the spliceosome, processes pre-mRNA. albany.eduRequired for splicing of specific pre-mRNAs in vitro and in tissues where it is predominant. psu.edu
Alternative Splicing RegulationModulates splice site selection for specific genes. nih.govresearchgate.netnih.govnih.govoup.comresearchgate.netd-nb.infoRegulates eyeless gene splicing affecting eye development. albany.eduresearchgate.net Influences period gene splicing affecting circadian rhythm. researchgate.netd-nb.infosdbonline.org Affects splicing of genes involved in brain development. nih.govcnrs.fr
Transcription-Splicing CouplingDelivers DNA Topoisomerase I to active transcription sites. albany.eduplos.orgcnrs.frImpaired Topo I recruitment upon B52 depletion affects mRNA release and gene deactivation. plos.orgcnrs.fr
Cell Cycle ControlRegulates splicing of the dE2F2 repressor mRNA. researchgate.netnih.govLoss of B52 reduces dE2F2 protein levels and rescues dE2F1 mutant phenotype. researchgate.netnih.gov
Developmental RegulationEssential for larval development; loss or overexpression causes defects. nih.govnih.govnih.govcnrs.frAffects eye organogenesis, axonal projections, and neurogenesis in visual ganglia. nih.govcnrs.fr

B52's localization within the nucleus is dynamic and can correlate with transcriptionally active chromatin. uniprot.orgmolbiolcell.orgnih.gov On polytene chromosomes, B52 generally colocalizes with RNA polymerase II, and at highly active heat-shock puffs, it can bracket RNA polymerase II. molbiolcell.orgnih.gov Its distribution at heat-shock loci depends on transcription levels, suggesting a link between B52 localization and the transcriptional state of genes. molbiolcell.orgnih.gov

The diverse roles and essential nature of the Drosophila this compound highlight its central position in coordinating multiple aspects of gene expression, from transcription to mRNA processing and ultimately influencing developmental outcomes.

Table 3: Selected Research Findings on B52 Function

Study FocusKey FindingSource
B52 Null Mutant PhenotypeLethal at first/second-instar larval stages; essential for development. nih.gov nih.gov
Splicing of ftz pre-mRNAB52 complements splicing in vitro; required for ftz mRNA production in larval brain where B52 is predominant. psu.edu psu.edu
Regulation of eyeless splicingB52 regulates alternative splicing of eyeless, affecting eye development. albany.eduresearchgate.net albany.eduresearchgate.net
Regulation of period splicingB52 increases splicing efficiency of a thermosensitive intron in period, influencing mid-day siesta. researchgate.netd-nb.infosdbonline.org researchgate.netd-nb.info
Interaction with DNA Topoisomerase IB52 associates with and delivers Topo I to active transcription sites, coordinating mRNA release and transcription shutdown. albany.eduplos.orgcnrs.fr albany.eduplos.orgcnrs.fr
Role in Cell Cycle Control via dE2F2 splicingB52 specifically regulates dE2F2 pre-mRNA splicing; loss of B52 reduces dE2F2 protein and rescues dE2F1 mutant phenotype. researchgate.netnih.gov researchgate.netnih.gov
Impact on Visual System DevelopmentB52 affects ommatidia structure, axonal projections, and neurogenesis; alters splicing of genes involved in brain organogenesis. nih.govcnrs.fr nih.govcnrs.fr
Localization on Polytene ChromosomesColocalizes with RNA polymerase II; brackets RNA polymerase II at highly active loci; distribution depends on transcription levels. molbiolcell.orgnih.gov molbiolcell.orgnih.gov

Properties

CAS No.

143295-85-6

Molecular Formula

C9H9NO

Synonyms

B52 protein

Origin of Product

United States

Molecular Architecture and Functional Determinants of the B52 Protein

Structural Organization of Functional Domains

Like other members of the SR protein family, B52 possesses a modular structure characterized by two principal domains: one or two RNA Recognition Motifs (RRMs) located at the N-terminus and a C-terminal domain rich in arginine-serine (RS) dipeptide repeats. nih.govwikipedia.orgresearchgate.netalbany.edutandfonline.com This bipartite organization allows the protein to engage with both RNA substrates and other protein components of the splicing machinery. nih.govalbany.edu

The N-terminal region of the B52 protein contains two RNA Recognition Motifs (RRMs), which are essential for its interaction with pre-mRNA. nih.govresearchgate.net Both of these RRM domains are required for effective RNA binding. nih.govresearchgate.net The RRMs of SR proteins, including B52, contain highly conserved sequences, often referred to as RNP1 and RNP2, which are critical for their RNA-binding affinity. albany.edu

Research into the RNA-binding specificity of B52 has revealed that it does not simply recognize a linear sequence of nucleotides. Instead, B52 preferentially binds to a specific secondary structure within the RNA molecule. nih.gov Through in vitro selection and amplification experiments, the B52 binding site was identified as a hairpin loop structure spanning approximately 20 nucleotides. nih.govresearchgate.net This structural recognition, rather than purely sequence-based recognition, provides a higher degree of specificity for the protein's interaction with its target RNAs. nih.gov

Detailed Research Findings on B52 RNA Binding
FindingExperimental ApproachConclusionReference
Identification of B52 Binding SiteSelection and amplification of B52-binding RNAs from a random sequence pool.B52 binds to a conserved motif within a hairpin loop structure. nih.gov
Minimal Binding ElementDeletion and substitution mutation analysis of selected RNAs.The binding site is a hairpin loop of about 20 nucleotides. nih.gov
Domain Requirement for BindingBinding assays with truncated this compound constructs.Both N-terminal RNA Recognition Motifs (RRMs) are necessary for RNA binding. nih.govresearchgate.net

Located at the C-terminus of the this compound is the arginine-serine (RS) rich domain. nih.govwikipedia.orgresearchgate.net This domain is characterized by repeated dipeptides of arginine and serine and is a hallmark of the SR protein family. wikipedia.orgalbany.edu In contrast to the RRMs, the RS domain is not directly involved in the binding of RNA. nih.govresearchgate.net Instead, its primary role is to mediate protein-protein interactions, which are crucial for the assembly of the spliceosome and the regulation of splicing. wikipedia.orgalbany.edu The RS domain can function as a splicing activator, helping to recruit core spliceosomal components, such as U1 small nuclear ribonucleoprotein (snRNP) and U2AF, to the pre-mRNA. wikipedia.orgnih.govnih.gov

Functional Distinction of this compound Domains
DomainLocationPrimary FunctionReference
RNA Recognition Motifs (RRMs)N-terminusBinds to specific hairpin loop structures on pre-mRNA. nih.govwikipedia.orgresearchgate.net
Arginine-Serine (RS) Rich DomainC-terminusMediates protein-protein interactions and recruits splicing factors. nih.govwikipedia.orgalbany.edu

Post-Translational Regulatory Mechanisms Affecting this compound Activity

The activity of the this compound is dynamically regulated through post-translational modifications, particularly phosphorylation. plos.orgcnrs.fr In Drosophila, DNA Topoisomerase I has been shown to function as a specific kinase for SR proteins, including B52. plos.orgcnrs.fr This enzyme associates with B52 and phosphorylates it. cnrs.fr This phosphorylation event is not merely a static modification but plays a critical role in the protein's function and localization. For instance, the phosphorylation status of B52 is modulated by DNA Topoisomerase I in vivo, and this interaction is essential for the proper recruitment of Topoisomerase I to actively transcribed genes. plos.org This suggests a coordinated mechanism where B52, through its phosphorylation state, influences DNA topology and mRNA processing during gene expression. plos.orgcnrs.fr The reversible phosphorylation of the RS domain is a general mechanism for regulating the activity and subcellular localization of SR proteins. wikipedia.orgnih.gov

Core Regulatory Functions in Pre Mrna Splicing

General Splicing Factor Activity and Spliceosome Assembly

SR proteins, including B52, are crucial for the initiation and commitment steps of RNA splicing and function at early stages of spliceosome assembly. albany.eduoup.com The RS domain of SR proteins facilitates interactions with other splicing factors and components of the spliceosome, such as snRNPs, thereby promoting spliceosome formation. albany.edu Although B52 can function as a general splicing factor in vitro, studies in Drosophila lacking B52 have shown that splicing of some pre-mRNAs can still occur, suggesting a degree of functional redundancy with other SR proteins for certain general splicing events in vivo. scispace.comresearchgate.netembopress.orgnih.gov This redundancy is further supported by experiments where other Drosophila SR proteins were able to complement B52-deficient extracts to facilitate ftz pre-mRNA splicing. psu.edu Nevertheless, the essential nature of B52 for Drosophila viability underscores its critical, non-redundant roles, which may lie in specific splicing events or other nuclear processes. scispace.comnih.gov

Regulation of Alternative Splicing Events

A key function of B52 is the regulation of alternative splicing, a process that allows for the production of multiple mRNA isoforms from a single gene. albany.eduoup.com B52 influences splice site choice, and its concentration can modulate alternative splicing patterns in vitro. pnas.orgnih.govnih.gov Research has identified specific pre-mRNAs whose alternative splicing is regulated by B52 in vivo, highlighting its critical role in developmental and cellular processes. For instance, B52 is involved in the alternative splicing of the eyeless (ey) gene, which is essential for Drosophila eye development, by controlling the inclusion of a specific exon to produce different protein isoforms. albany.eduplos.org The balance between these isoforms, regulated by B52, is crucial for proper eye formation. albany.edu B52/SRp55 also regulates the splicing of a thermosensitive intron in the circadian clock gene period (per), affecting the fly's daily activity patterns. researchgate.netnih.gov More recent studies have shown that B52 is required for the inclusion of an alternative exon in the yorkie (yki) mRNA, impacting tissue growth in Drosophila. researchgate.netembopress.org Depletion of B52 has been shown to affect the splicing of other specific genes, including Rx and CG14670, and in human cells, its homolog SRp55 (SRSF6) influences the splicing of genes like KSR1, ZAK, and mda7/IL24. oup.comnih.govresearchgate.net The precise regulation of B52 levels is important, as both its absence and overexpression can lead to developmental defects, emphasizing the sensitivity of alternative splicing to the concentration of this factor. albany.eduembopress.org

B52 exhibits specificity in modulating splice site choice, particularly influencing the selection of 5' alternative splice sites in vitro. nih.govnih.gov Compared to other SR proteins, B52 possesses unique specificities in both constitutive and alternative splicing reactions in vitro. scispace.com This specificity allows B52 to stimulate the preferential use of one splice site over another in competing alternative splicing events. scispace.com Its regulatory effect on target genes like eyeless, period, and yorkie involves promoting or repressing the inclusion of specific exons or the use of particular splice sites within those genes. albany.eduplos.orgresearchgate.netnih.govembopress.org For example, B52 increases the splicing efficiency of the period thermosensitive intron researchgate.netnih.gov, while its depletion favors the skipping of the yorkie alternative exon. embopress.org

While B52 is known for its role in alternative splicing, it also participates in constitutive splicing pathways, being responsible for the constitutive splicing of a specific subset of pre-mRNAs in vivo. albany.eduoup.com Although its function in constitutive splicing is sometimes considered redundant with other SR proteins, its essential nature for Drosophila development suggests it plays a critical role in the constitutive splicing of certain essential genes, or that its alternative splicing functions are vital for viability. scispace.comresearchgate.netnih.gov In vitro, B52 can function as a general splicing factor, which encompasses constitutive splicing activity. nih.govnih.gov

Determinants of Target RNA Specificity

The ability of B52 to regulate specific splicing events is mediated by its capacity to bind to particular RNA sequences and structures within target pre-mRNAs. oup.comnih.gov This specific interaction is primarily facilitated by the RNA recognition motifs (RRMs) located in the N-terminal portion of the protein; both RRMs are required for high-affinity RNA binding. pnas.orgnih.gov In contrast, the RS domain is not directly involved in RNA binding but is crucial for protein-protein interactions. nih.gov B52 has shown a preference for binding to structured RNA, specifically recognizing accessible single-stranded regions within hairpin loop structures. researchgate.net

Specific RNA sequences that bind to B52 with high affinity and specificity have been identified through in vitro selection techniques (SELEX). pnas.org These sequences are referred to as B52-binding sequences (BBS). pnas.orgnih.govoup.com Analysis of these BBS revealed a conserved consensus sequence embedded within a characteristic hairpin loop structure, approximately 20 nucleotides in length, which forms the core B52 binding site. pnas.orgnih.govresearchgate.net RNase footprinting experiments have provided physical evidence that B52 protects bases within this predicted hairpin loop region upon binding. researchgate.net While these in vitro selected sequences provide insight into B52's RNA binding preferences, attempts to identify native B52-dependent genes solely by searching for the BBS sequence in the Drosophila genome were not highly successful, suggesting that the surrounding RNA context and structure also play a significant role in determining in vivo binding and regulatory activity. nih.gov B52 has been shown to bind specifically to sequences within target RNAs, such as those present in exon 2 of the eyeless gene, to regulate its splicing. plos.orgresearchgate.net

Intermolecular Interactions and Broader Gene Expression Networks

Protein-RNA Interaction Dynamics

The interaction between B52 and RNA is a cornerstone of its function in splicing. This interaction is characterized by specific affinities and structural requirements that ensure the precise recognition of target RNA sequences.

Affinities and Specificity of B52 Protein-RNA Binding

The this compound exhibits a notable affinity for structured RNA molecules that present accessible single-stranded regions for binding. researchgate.net Research involving the selection and amplification of B52-binding RNAs from a random pool of sequences has revealed that B52 preferentially binds to a conserved consensus motif. nih.gov This motif forms the core of a hairpin loop structure, which has been identified as the primary B52-binding site. nih.gov Deletion and substitution experiments have pinpointed this hairpin loop, spanning approximately 20 nucleotides, as the critical element for B52 recognition. nih.gov Further confirmation of this structural requirement comes from enzymatic probing specific to the RNA structure. nih.gov The specificity of B52 for these structured RNA elements is crucial for its role in guiding the splicing machinery to the correct locations on pre-mRNA transcripts.

Requirement of Multiple RNA Recognition Motifs for Binding

Like most members of the SR protein family, the this compound possesses two RNA recognition motifs (RRMs) located at its N-terminus. nih.gov These RRMs are essential for the protein's ability to bind RNA. nih.gov Experimental evidence has conclusively demonstrated that both of these RNA recognition motifs are required for effective RNA binding. nih.gov In contrast, the C-terminal domain, which is rich in serine-arginine dipeptides (the RS domain), does not appear to be directly involved in the initial RNA binding interaction. nih.gov This modular architecture, with distinct domains for RNA binding and other functions, is a characteristic feature of SR proteins.

Interactions with Other Splicing Factors and RNA Processing Components

The function of B52 is not carried out in isolation but rather in concert with a host of other proteins involved in RNA processing. These interactions are complex, involving both redundancy and specificity within the SR protein family.

Functional Redundancy and Specificity within the SR Protein Family

The SR protein family is known for a degree of functional redundancy, where different members can sometimes compensate for the absence of another. nih.govnih.gov This is supported by observations that a single SR protein can activate the splicing of various pre-mRNAs, suggesting a lack of strict substrate specificity. nih.gov However, there is also substantial evidence for the non-redundant and specific functions of individual SR proteins. nih.gov

Furthermore, knockdown of B52 has been shown to specifically affect the alternative splicing of certain transcripts, such as the Ribosomal protein S21 (RpS21), demonstrating its role in regulating specific splicing events. oup.com The interplay between redundant and specific functions allows the SR protein family to maintain robust splicing of a wide array of transcripts while also providing precise regulation for specific genes.

AspectObservationImplication
Functional RedundancySingle SR proteins can activate splicing of multiple pre-mRNAs. nih.govSuggests a degree of interchangeability and robustness in the general splicing machinery.
Functional SpecificityDeletion of the B52 gene in Drosophila is lethal. nih.govnih.govIndicates B52 has unique, essential functions that cannot be compensated for by other SR proteins.
Concentration DependenceAltering the concentration of B52 adversely affects Drosophila development. nih.govHighlights the importance of tightly regulated expression of splicing factors for normal biological processes.
Alternative Splicing RegulationB52 knockdown specifically alters the splicing of RpS21 transcripts. oup.comDemonstrates a specific regulatory role for B52 in splice site choice for certain genes.

Association with Chromatin and Transcriptional Machinery

Emerging evidence indicates that the function of B52 extends beyond its role in the spliceosome, linking it directly to the processes of transcription and chromatin organization.

Colocalization with RNA Polymerase II

Immunofluorescence studies on Drosophila polytene chromosomes have revealed that B52 is localized to transcriptionally active loci. nih.gov At highly active sites, such as the heat shock loci, B52 has been observed to bracket the fluorescence signals of RNA Polymerase II (Pol II). nih.gov This spatial relationship suggests a close functional connection between B52 and the transcriptional machinery. nih.gov Further research has shown that B52 and DNA Topoisomerase I (Topo I), an enzyme involved in transcription, also colocalize on polytene chromosomes. nih.gov

Interaction with DNA Topoisomerase I and mRNA Release

The Drosophila this compound, a member of the Serine-Arginine (SR) protein family, engages in a critical functional relationship with DNA Topoisomerase I (Topo I), an enzyme essential for resolving DNA topological stress during transcription. nih.govnih.gov Research indicates that B52 is responsible for recruiting Topo I to chromatin at sites of active transcription. nih.gov This interaction is not passive; Drosophila Topo I possesses an intrinsic kinase activity that directly phosphorylates B52. nih.govkisti.re.kr

The recruitment mechanism is indirect, relying on B52's association with nascent transcripts rather than a direct binding of Topo I to DNA. kisti.re.kr In essence, B52 acts as a delivery vehicle, targeting Topo I to specific RNA polymerase II-active gene loci. nih.gov This targeted delivery is crucial for coordinating DNA topology with the release of newly synthesized messenger RNA (mRNA). nih.govnih.gov

Experimental evidence from studies on heat shock genes, which are intronless, demonstrates the significance of this interaction beyond splicing. kisti.re.kr Depletion of B52 impairs the delivery of Topo I to these activated genes, leading to a notable retention of the mRNA at its transcription site. nih.govnih.govkisti.re.kr This retention consequently delays the deactivation and shutdown of the gene after the heat shock stimulus is removed. nih.govdocumentsdelivered.com These findings provide strong in vivo evidence that the collaboration between B52 and Topo I is essential for the efficient release of messenger ribonucleoprotein particles (mRNPs) and the subsequent termination of transcription. nih.govdocumentsdelivered.com A proposed model suggests that as RNA polymerase II transcribes a gene, B52 travels with it, scans the emerging RNA, and recruits Topo I. nih.govkisti.re.kr Topo I then resolves negative supercoiling in the DNA template while its kinase activity phosphorylates B52, which is thought to alter B52's interactions with the export machinery, facilitating the release of the mature mRNA. nih.govkisti.re.kr

Table 1: Summary of B52 and DNA Topoisomerase I Interaction
Aspect of InteractionKey FindingExperimental ObservationReference
RecruitmentB52 recruits Topo I to active transcription sites.B52 RNAi knockdown caused mis-localization of Topo I. nih.govnih.gov
Physical InteractionDrosophila Topo I physically associates with and phosphorylates B52.Co-localization on polytene chromosomes and in vitro phosphorylation assays. nih.govkisti.re.kr
Functional ConsequenceThe interaction is essential for efficient mRNA release from the DNA template.Impaired Topo I delivery (via B52 depletion) caused retention of hsp70 mRNA at the transcription site. nih.govkisti.re.kr
Gene RegulationThe B52-Topo I complex is involved in the shutdown of transcription.Depletion of B52 or Topo I led to a delay in hsp70 gene deactivation after heat shock. nih.govdocumentsdelivered.com

Influence on Chromatin Decondensation and Folding

The this compound exhibits a distinct localization pattern within the nucleus that suggests a role in modulating chromatin structure. It is predominantly found at transcriptionally active loci on polytene chromosomes. nih.gov At highly active and decondensed chromatin regions, such as the heat shock puffs in Drosophila, B52's distribution is particularly revealing. Instead of coinciding perfectly with RNA polymerase II, it symmetrically brackets the polymerase signals, associating with the boundaries of the decondensed chromatin. nih.govsemanticscholar.org

Further studies using in vivo UV cross-linking in nonpolytene cells confirm that B52 is associated with the DNA at the borders of transcriptionally active chromatin. nih.gov The distribution of B52 at these loci is dynamic and dependent on the level of transcription. semanticscholar.org For instance, at the heat shock loci, low to moderate levels of transcription induction result in B52 being recruited to both the transcribed DNA and the flanking regions. However, a full heat shock induction, which drives transcription to maximum levels, leads to a concentration of B52 specifically on the DNA that brackets the entire activated and decondensed region. semanticscholar.org

This dynamic localization has led to the hypothesis that B52 may track with chromatin fibers that are in the process of folding or unfolding. semanticscholar.org This suggests a role for B52 not just in processing the RNA transcript, but also in the structural organization of active chromatin domains.

Regulation of mRNA Processing Beyond Splicing

While B52 is fundamentally characterized as a splicing factor, its functions extend to other aspects of mRNA metabolism, demonstrating its integration into the broader network of gene expression.

mRNA 3'-End Processing

The processing of the 3' end of an mRNA molecule, which involves cleavage and the addition of a poly(A) tail, is a critical step for mRNA stability, export, and translation. While SR proteins are known to be part of a complex and interconnected network of RNA processing events, a direct, mechanistic role for the Drosophila this compound in mRNA 3'-end formation and polyadenylation is not extensively documented in the available research. Studies on B52 have predominantly focused on its essential functions in pre-mRNA splicing and the coupling of this process with transcription. nih.govumd.edu

Coupling of Transcription and Splicing Events

A significant aspect of B52's function is its role in the coupling of transcription and mRNA processing events. nih.govdocumentsdelivered.com Gene expression in eukaryotes involves the tight coordination of transcription, capping, splicing, and polyadenylation, with many of these processes occurring co-transcriptionally. kisti.re.kr B52 exemplifies this integration.

The recruitment of B52 to intron-less genes, such as the heat shock genes, was an early indicator that its function was not limited to splicing regulation. kisti.re.krdocumentsdelivered.com At these sites, B52's role in recruiting Topo I to facilitate mRNA release and transcription shutdown demonstrates a clear link between a splicing factor and the transcriptional machinery itself. nih.govdocumentsdelivered.com This coordination ensures that the release of the finished mRNA from the DNA template is coupled with the termination of its own synthesis. kisti.re.kr

By participating in these interconnected processes, B52 helps to ensure the efficiency and fidelity of gene expression, preventing the accumulation of unprocessed or improperly released transcripts. This coupling mechanism highlights that factors once considered to be solely involved in one aspect of RNA processing are often multifunctional proteins that serve as key nodes in the complex network of gene regulation.

Table 2: B52 Functions Beyond Canonical Splicing
ProcessRole of B52Supporting EvidenceReference
mRNA ReleaseFacilitates release of mRNA from the transcription site by recruiting Topo I.Depletion of B52 causes retention of hsp70 mRNA. nih.govkisti.re.kr
Transcription ShutdownContributes to the timely deactivation of gene transcription.B52 mutants show delayed shutdown of hsp70 expression. documentsdelivered.com
Chromatin OrganizationAssociates with the boundaries of decondensed, active chromatin.Brackets RNA Pol II signals at heat shock puffs; localization is dependent on transcription level. nih.govsemanticscholar.org
Coupling Transcription and ProcessingActs as a key factor linking the transcriptional machinery to mRNA processing and release.Recruited to intron-less genes where it coordinates with Topo I to manage transcription and mRNA export. nih.govkisti.re.krdocumentsdelivered.com

Roles in Drosophila Biological Processes and Developmental Pathways

Essential Developmental Functions

B52 is an essential gene for Drosophila development. A null mutation in the B52 gene is lethal at the first and second-instar larval stages. nih.govnih.govscispace.com This lethality can be rescued by germ line transformation with B52 genomic DNA, confirming its critical role. nih.govnih.govscispace.com While B52 is widely expressed throughout development, its levels can vary in different developmental stages and tissues. nih.gov Overexpression of B52 can also adversely affect the organism's development in many cell types, indicating that its concentration is critical for proper development. nih.gov Although B52 is an essential splicing factor, it is not required for all splicing events in vivo, suggesting a degree of target specificity or redundancy with other splicing factors. nih.govnih.govtandfonline.com

Regulation of Organogenesis and Tissue Specification

B52 plays a significant role in regulating organogenesis and tissue specification, particularly within the visual system. nih.govnih.gov Its ability to control alternative splicing is key to these processes. nih.govnih.govtandfonline.com

Eye Development and eyeless Gene Splicing

B52 is crucial for normal eye development in Drosophila. plos.orgresearchgate.netalbany.edunih.govresearchgate.netnih.govcnrs.fr It controls a developmentally regulated alternative splicing event of the eyeless (ey) gene, a master control gene for eye morphogenesis. plos.orgresearchgate.netnih.govnih.govcnrs.fr B52 generates two isoforms of the Eyeless protein by regulating the inclusion of an alternative exon that encodes a 60-amino-acid insert near the paired domain. plos.orgresearchgate.netalbany.edunih.govnih.govcnrs.fr The longer isoform, Ey(2a), which includes this insert, has an impaired ability to induce ectopic eye formation and binds less efficiently to Eyeless target DNA sequences in vitro compared to the shorter, canonical Ey isoform. plos.orgresearchgate.netnih.govcnrs.fr Overexpression of the Ey(2a) isoform in the eye imaginal disc leads to a small eye phenotype, while the canonical Ey isoform can cause eye over-growth and disorganization. plos.orgresearchgate.netalbany.edunih.govcnrs.fr Research suggests that B52's splicing activity is utilized during normal eye development to control eye organogenesis and size by regulating the balance of these eyeless isoforms. plos.orgresearchgate.netnih.govcnrs.fr In vitro binding studies have shown that B52 binds to sequences within the alternative exon 2 of eyeless pre-mRNA, supporting its role in directing this alternative splicing event. albany.eduresearchgate.net Depletion of B52 in Drosophila SL2 cells affects the ratio of these eyeless isoforms. albany.eduresearchgate.net

Table 1: Effect of Eyeless Isoforms on Eye Phenotype

Eyeless IsoformAlternative Exon InclusionEffect on Eye Growth (Overexpression)
Canonical EyExcludedOver-growth and Disorganization
Ey(2a)IncludedSmall eye phenotype

Visual System Neurogenesis and Axonal Projections

Beyond eye structure, B52 also influences the development of the visual system's neural components. While other SR proteins like dASF/SF2 affect ommatidia structure, only B52 has been shown to impair normal axonal projections of photoreceptors and neurogenesis in visual ganglia when its expression levels are modulated. nih.govnih.govtandfonline.comresearchgate.net Microarray analyses have indicated that altering B52 function leads to altered splicing profiles in many transcripts involved in brain organogenesis. nih.govnih.govtandfonline.com Specifically, depletion of B52 function has been shown to increase the length of axonal branches in certain neurons, such as the dMP2 neuron in Drosophila embryos. researchgate.net This suggests a role for B52 in regulating axonal growth and guidance. researchgate.net Furthermore, B52 function is required for the splicing of Choline acetyltransferase (ChAT), an enzyme involved in neurotransmitter synthesis. researchgate.netsdbonline.org Loss of B52 function can impede ChAT splicing, reduce acetylcholine (B1216132) synthesis, and affect larval hatching behavior. researchgate.netsdbonline.org

Cell Cycle Progression and Regulation

B52 plays a specific role in the control and regulation of the cell cycle in Drosophila. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net

Control of dE2F Transcription Factors

B52 is involved in regulating the activity of the Drosophila E2F (dE2F) transcription factors. albany.edunih.govtandfonline.comnih.govresearchgate.netresearchgate.netoup.com Drosophila has two E2F genes: de2f1 (an activator) and de2f2 (a repressor). nih.govtandfonline.comnih.govoup.com Loss of de2f1 typically results in a G1/S block and repression of E2F-dependent transcription, a phenotype that can be suppressed by a mutation in de2f2. nih.govtandfonline.comnih.govoup.com Notably, mutations in B52 can restore S phase entry in de2f1 mutant cells, effectively phenocopying the loss of de2f2 function. nih.govtandfonline.comnih.gov This indicates that B52 acts upstream of de2f2 and is required for its repressive function. nih.govtandfonline.comnih.gov B52 plays a specific role in the regulation of de2f2 pre-mRNA splicing. nih.govtandfonline.comnih.gov In B52-deficient cells, the level of dE2F2 protein is significantly reduced, leading to deregulation of dE2F2-dependent genes. nih.govtandfonline.comnih.gov Re-expression of an intronless copy of de2f2 in B52-deficient cells can restore the dE2F2-mediated repression, further supporting that B52's effect on dE2F2 function is mediated through splicing regulation. nih.govtandfonline.comnih.gov

Table 2: Effect of B52 and dE2F Mutations on Cell Cycle

GenotypeB52 FunctiondE2F1 FunctiondE2F2 FunctionCell Cycle Effect (G1/S Transition)
Wild TypeNormalNormalNormalProceeds Normally
de2f1 mutantNormalLossNormalG1/S Block
de2f1de2f2 double mutantNormalLossLossG1/S Block Suppressed
de2f1 B52 double mutantLossLossReducedG1/S Block Rescued
B52 deficient cellsReducedNormalReducedDeregulation of dE2F2 targets

Influence on G1/S Transition Checkpoint

The regulation of dE2F2 splicing by B52 is critical for maintaining the G1/S block in vivo. nih.govtandfonline.comnih.gov By ensuring proper splicing of de2f2 pre-mRNA, B52 contributes to the production of functional dE2F2 repressor protein. nih.govtandfonline.comnih.gov The presence of sufficient dE2F2 is necessary to repress E2F-dependent transcription and prevent uncontrolled entry into S phase. nih.govtandfonline.comnih.gov Thus, B52's role in regulating dE2F2 function highlights a previously unrecognized contribution of a splicing factor to the maintenance of the G1/S transition checkpoint. nih.govtandfonline.comnih.gov

Modulation of Cell Growth and Related Signaling Pathways

B52 plays a significant role in modulating cell growth in Drosophila. Overexpression of B52 has been shown to increase cell growth. nih.govnih.gov Conversely, depletion of B52 can reduce nuclear size, suggesting an influence on cell growth. nih.gov This influence on cell growth is linked to its effects on key signaling pathways. nih.govnih.govresearchgate.net

Influence on Myc Transcription and Expression

Research indicates that B52 affects the expression of the transcription factor Myc, a key regulator of cell growth and proliferation. nih.govnih.govuniprot.org Overexpression of B52 leads to a strong upregulation of Myc at the transcriptional level. nih.gov This occurs through an increase in the initiating form of RNA polymerase II (Pol II Ser5-P) at the myc locus promoter and enhanced elongating Pol II (Pol II Ser2-P) in the coding region, consistent with increased myc transcription. nih.gov Genetic screens have identified factors that can suppress the phenotypes induced by B52 overexpression, including Brain tumor (Brat), a known repressor of myc expression, and Lilliputian (Lilli), involved in transcription elongation. nih.govnih.gov

Interaction with the Hippo Signaling Pathway

The Hippo signaling pathway is a major regulator of organ size through controlling cell proliferation and apoptosis. wikipedia.orgnih.govfrontiersin.orgbmbreports.org B52 has been identified as a regulator of alternative splicing of yorkie (yki), the Drosophila homolog of YAP, a key transcriptional coactivator in the Hippo pathway. nih.gov Yki exists as alternatively spliced isoforms with differing transcriptional activities and binding capabilities. nih.gov B52 influences the inclusion of an alternative exon in yki mRNAs, affecting the balance between Yki isoforms. nih.govresearchgate.net Depletion of B52 can lead to a reduction in growth, partly through this modulation of yki alternative splicing. nih.govresearchgate.net Abrogating yki alternative splicing results in developmental instability, highlighted by fluctuating wing asymmetry. nih.gov This indicates that B52-mediated alternative splicing of yki is important for growth equilibration during development. nih.gov

Contribution to Circadian Rhythm and Sleep Regulation

B52 is also involved in the regulation of circadian rhythms and sleep in Drosophila. researchgate.netnih.govresearchgate.netnih.govdntb.gov.ua This role is particularly linked to its function in the splicing of circadian clock genes. researchgate.netnih.govresearchgate.netnih.govsdbonline.orgsdbonline.org

Splicing of the period Gene Thermosensitive Intron

A key aspect of temperature-dependent plasticity in Drosophila mid-day sleep (siesta) is the thermosensitive splicing of an intron (dmpi8) in the 3' untranslated region (UTR) of the circadian clock gene period (per). nih.govresearchgate.netnih.govsdbonline.orgnih.gov B52 has been shown to increase the splicing efficiency of this thermosensitive intron in Drosophila cell culture assays. nih.govresearchgate.netsdbonline.org This effect is modulated by natural variations in single nucleotide polymorphisms (SNPs) within the per 3' UTR that correlate with B52 binding levels. nih.govresearchgate.net Downregulating B52 expression in clock neurons increases mid-day siesta and reduces dmpi8 splicing efficiency, establishing a role for B52 in sleep regulation and suggesting that per 3' UTR polymorphisms influence sleep behavior by altering B52 binding efficiencies. nih.govresearchgate.net

Here is a data table summarizing the effect of B52 on dmpi8 splicing and mid-day siesta:

ConditionB52 Expression Leveldmpi8 Splicing EfficiencyMid-day Siesta
Wild-typeNormalNormal (temperature-dependent)Normal (temperature-dependent)
B52 OverexpressionIncreasedIncreasedNot explicitly stated in sources, but likely reduced based on inverse correlation
B52 Downregulation in Clock NeuronsReducedReducedIncreased

Tissue-Specific Functional Requirements

B52 is widely expressed throughout Drosophila development, although its levels can vary between developmental stages and tissues. nih.govnih.gov While B52 is an essential splicing factor, it is not required for the splicing of all pre-mRNAs in vivo. tandfonline.comnih.gov Studies suggest that B52 functions as a critical splicing factor particularly in tissues where it is the predominant SR protein. psu.edu For example, in larval brain tissue, where B52 is a major SR protein, the production of fushi tarazu (ftz) mRNA is dependent on B52. psu.edu This tissue-specific requirement for B52 in splicing may explain the lethality observed in B52 null mutants, as other SR proteins may not be able to fully compensate for the loss of B52 in certain tissues. nih.govpsu.edu B52 has also been shown to control alternative splicing of the eyeless gene, which is crucial for eye growth and specification. plos.orgalbany.edu B52 generates two isoforms of Eyeless by alternative splicing of an exon, and the balance between these isoforms is important for normal eye development. plos.orgalbany.edu

Here is a table indicating B52 expression levels in different Drosophila tissues:

TissueB52 Expression Level
OvariesHigh
Larval IntestineLow
Imaginal DiscSignificant
BrainSignificant (major SR protein) psu.edu
Ventral GanglionSignificant

Advanced Methodologies in B52 Protein Research

Genetic Screening Approaches

Genetic screens in Drosophila have been instrumental in identifying genes that interact with or are regulated by B52. These approaches often involve the generation and characterization of mutations in the B52 gene or in genes that modify B52 phenotypes.

Mutagenesis and Allele Characterization

Mutagenesis is used to create variations in the B52 gene, allowing researchers to study the effects of specific amino acid changes or gene deletions on protein function. Characterization of these alleles provides insights into the essential domains and residues of B52. For instance, a dominant allele, B52ED, was identified as a second-site enhancer of white-apricot (wa), a white allele with an RNA-processing defect nih.gov. This allele has a single amino acid change in the first RNA-binding domain of B52, suggesting that altered RNA binding is responsible for the observed dominant phenotype nih.gov. Null alleles of B52, generated through techniques like P element remobilization, have demonstrated that B52 is an essential gene for Drosophila development, with homozygous null mutants being lethal at early larval stages nih.gov.

Suppressor and Enhancer Screens

Suppressor and enhancer screens are powerful genetic tools used to identify genes that, when mutated, can alleviate (suppressor) or exacerbate (enhancer) the phenotype caused by a mutation in a gene of interest, such as B52. These screens can reveal genetic interactions and compensatory mechanisms. For example, a dominant mutation in B52 was identified as a second-site enhancer of RNA-processing defects in the white-apricot allele nih.gov. Genetic screens have also identified suppressors of phenotypes induced by overexpression of B52 in vivo, suggesting the involvement of other proteins like Brain tumor (Brat) researchgate.net. Mosaic genetic screens have been used to identify suppressors that rescue proliferation defects associated with the loss of de2f1, and B52 mutations were found to rescue this phenotype nih.gov.

In Vitro Biochemical and Functional Assays

In vitro assays are crucial for dissecting the biochemical activities of B52 and its interactions with RNA and other proteins outside the complex cellular environment.

Cell-Free Splicing Systems

Cell-free splicing systems allow researchers to reconstitute and study the splicing process in a controlled environment. B52 has been shown to stimulate pre-mRNA splicing in splicing-deficient mammalian S100 extracts psu.edu. In a homologous in vitro system, B52 complements a Drosophila S100 extract to facilitate the splicing of a Drosophila fushi tarazu (ftz) mini-pre-mRNA psu.edu. Nuclear extracts from Kc cells immunodepleted of B52 lose their ability to splice this ftz pre-mRNA, and adding purified B52 can restore splicing activity psu.edu. These systems are used to assess the splicing activity of B52 and the effects of mutations or inhibitors.

RNA-Protein Binding Assays

Understanding how B52 interacts with RNA is fundamental to its role in splicing. RNA-protein binding assays are used to measure the affinity and specificity of B52-RNA interactions. Techniques like Electrophoretic Mobility Shift Assay (EMSA) are commonly employed to visualize the binding of B52 to RNA molecules and determine dissociation constants (Kd) albany.eduoup.com. Filter binding assays can also provide an outline for binding efficiency albany.edu. These assays have shown that B52 has high affinity for specific RNAs nih.gov. The B52 binding sites (BBS) on RNA aptamers have been characterized, revealing conserved sequences and hairpin loop structures critical for the protein-RNA interaction pnas.orgalbany.edu.

RNA Aptamer Selection (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an in vitro selection technique used to identify high-affinity RNA ligands (aptamers) that bind to a target protein, such as B52 albany.eduresearchgate.net. This process involves iterative rounds of selection and amplification from a large pool of random RNA sequences researchgate.net. RNA aptamers selected for B52 have been found to bind with high affinity and specificity pnas.org. These aptamers can serve as tools to study B52 function, and some have been shown to inhibit B52-stimulated pre-mRNA splicing in vitro pnas.org. Genomic SELEX has also been used to identify B52-binding sites within genomic sequences, aiding in the identification of native B52-dependent splicing substrates nih.gov.

Data Table: Summary of B52 Binding Sites (BBS) Characteristics

FeatureDescriptionSource
Conserved SequencePresent in selected RNA aptamers. pnas.org
Hairpin Loop StructureVirtually identical structure predicted and confirmed by enzymatic probing. pnas.org
Core SequenceA core 17-nt BBS of RNA has been established. albany.edu
Critical RegionsThe stem is most conserved, but the loop is also critical for interaction. albany.edu

Data Table: Dissociation Constants (Kd) for B52-RNA Aptamer Binding

RNA Aptamer FamilyKd Range (nM)Source
BBS20-50 pnas.org

Note: Specific Kd values may vary depending on the specific aptamer sequence and experimental conditions.

In Vivo Functional Characterization

Investigating the biological functions of the B52 protein within a living organism provides crucial insights into its physiological roles that cannot be fully replicated in vitro. Drosophila melanogaster serves as a primary model organism for these studies due to its well-characterized genetics and amenability to genetic manipulation. nih.govlibretexts.org In vivo functional characterization techniques aim to alter B52 expression or function within the fly and observe the resulting developmental or cellular phenotypes.

Transgenic Expression Systems (e.g., UAS/GAL4)

Transgenic expression systems, such as the widely used UAS/GAL4 system in Drosophila, are instrumental in studying the effects of altered this compound levels or the expression of modified B52 variants in a tissue-specific or temporally controlled manner. nih.govlibretexts.orgnih.gov This binary system involves a "driver" line expressing the yeast GAL4 transcription factor in a specific pattern and a "responder" line containing the gene of interest (in this case, the B52 gene or a modified version) under the control of Upstream Activation Sequences (UAS) recognized by GAL4. Crossing these lines results in the expression of the UAS-linked gene in the tissues where GAL4 is active. libretexts.org

Studies utilizing the UAS/GAL4 system have demonstrated that both overexpression and depletion of B52 can lead to significant developmental defects, highlighting the critical importance of precise B52 concentration for normal development. google.comnih.gov For instance, targeted overexpression of B52 in the developing eye using the GMR-GAL4 driver results in strongly reduced and disorganized eyes. uniprot.orgresearchgate.net Similarly, overexpression in sensory bristles leads to flies lacking thoracic bristles. nih.gov These phenotypes indicate that B52 expression levels influence cell growth and development in these lineages. nih.gov

Overexpression of B52 using drivers like GMR-GAL4 or ey-GAL4 has been shown to induce variable eye phenotypes, ranging from slight disorganization to a total loss of the eye. uniprot.orgresearchgate.net

GAL4 DriverTarget Tissue/TimingObserved Phenotype (B52 Overexpression)Citation
GMR-GAL4Differentiating photoreceptor cells (eye)Strongly reduced and disorganized eyes uniprot.orgresearchgate.net
SOP-GAL4Sensory bristlesFlies lacking thoracic bristles nih.gov
ey-GAL4Eye disc (before differentiation)Variable loss of ommatidia, sometimes total eye loss uniprot.orgresearchgate.net
sgs3-GAL4Salivary gland (mid-third-instar larval stage)Larger nuclei, strongly upregulated myc mRNA and pre-mRNA nih.gov

Furthermore, the UAS/GAL4 system has been used to express an inhibitory aptamer RNA (UAS-BBS) containing high-affinity binding sites for B52. nih.govcore.ac.uk Expression of this aptamer can titrate B52 in vivo, effectively reducing its available functional concentration and mimicking a loss-of-function phenotype. nih.govcore.ac.uk Targeted coexpression of UAS-BBS with B52 overexpression constructs has been shown to rescue the phenotypes induced by B52 overexpression, indicating that these phenotypes are dependent on B52's RNA-binding activity. nih.gov

Targeted Gene Perturbation (e.g., RNA Interference)

Targeted gene perturbation techniques, particularly RNA interference (RNAi), are employed to reduce or eliminate this compound expression in a controlled manner in vivo and in cell culture. RNAi involves the introduction of double-stranded RNA (dsRNA) homologous to the target gene's mRNA, leading to the degradation of the mRNA and subsequent reduction in protein levels. researchgate.netuniprot.org

In Drosophila SL2 tissue culture cells, incubation with B52 dsRNA efficiently depletes this compound levels. researchgate.netoup.comwikipedia.orgwikipedia.org This allows researchers to study the direct cellular consequences of B52 depletion. For example, depletion of B52 in SL2 cells has been shown to derepress dE2F2 target genes and dramatically decrease dE2F2 protein levels. researchgate.netwikipedia.orgwikipedia.org

In vivo RNAi has also been used in Drosophila to reduce B52 function in specific tissues or throughout the organism. Neural expression of B52-RNAi using the elav-GAL4 driver leads to a slight hatching delay and an increase in the number of short muscle twitches in embryos. core.ac.uk Depletion of B52 function by expressing the UAS-BBS aptamer in neurons also results in delayed hatching and a more significant increase in twitching frequency. core.ac.uk These findings suggest a role for B52 in regulating neuronal function and muscle activity during embryonic development. core.ac.uk

Perturbation MethodTargetSystemObserved EffectCitation
RNAi (dsRNA)This compound levelDrosophila SL2 cellsSeverely reduced this compound, derepression of dE2F2 target genes, decreased dE2F2 protein researchgate.netoup.comwikipedia.orgwikipedia.org
RNAi (UAS-B52RNAi via elav-GAL4)B52 functionEmbryonic CNS (neurons)Slight hatching delay, significant increase in short muscle twitches core.ac.uk
Inhibitory aptamer (UAS-BBS via elav-GAL4)B52 function (titration)Embryonic CNS (neurons)Delayed hatching, threefold increase in short muscle twitches core.ac.uk

Molecular Profiling Techniques

Molecular profiling techniques provide a comprehensive view of the molecular landscape within cells and tissues, allowing researchers to identify changes in gene expression, protein levels, and protein-nucleic acid interactions associated with the this compound. nih.gov

Transcriptomic Analysis (e.g., Microarrays)

Transcriptomic analysis, often employing techniques like microarrays or RNA sequencing, is used to study the global gene expression profiles and alternative splicing patterns in the presence or absence of functional this compound. uniprot.orgoup.com Microarray analysis allows for the simultaneous measurement of the abundance of thousands of mRNA transcripts.

Microarray analyses have been instrumental in identifying transcripts whose splicing profiles are altered upon both loss and gain of B52 function. libretexts.org These studies have revealed that B52 influences the splicing of a large proportion of transcripts involved in processes like brain organogenesis and development. libretexts.org Coimmunoprecipitation experiments coupled with microarray analysis have been used to identify potential mRNA targets that associate with B52. libretexts.org This approach involves isolating transcripts bound to B52 and then analyzing them using microarrays to identify the specific RNAs. libretexts.org

Transcriptomic analysis of single neurons has also identified B52 as a differentially expressed transcript and a regulator of axon growth and Choline acetyltransferase (ChAT) splicing.

TechniqueSample TypeKey FindingCitation
Microarray analysisDrosophila transgenic lines (loss/gain of B52 function)Altered splicing profiles of transcripts involved in brain organogenesis and development libretexts.org
Microarray analysis (coupled with coimmunoprecipitation)Drosophila larval extractsIdentification of potential B52-associated mRNA targets libretexts.org
Microarray analysisSingle Drosophila neuronsB52 identified as differentially expressed transcript, regulator of axon growth and ChAT splicing

Immunodetection and Localization Studies

Immunodetection techniques, such as Western blotting and immunofluorescence (immunostaining), are widely used to determine the expression levels and subcellular localization of the this compound. google.comresearchgate.netwikipedia.org Western blotting allows for the detection and quantification of this compound in cell or tissue extracts. google.comresearchgate.netwikipedia.org Immunofluorescence microscopy uses antibodies labeled with fluorescent dyes to visualize the distribution of B52 within cells and tissues. google.comnih.govnih.govcore.ac.uk

Immunostaining studies have shown that B52 is widely expressed throughout Drosophila development, with varying levels in different developmental stages and tissues. google.comnih.govnih.gov B52 is predominantly localized to the nucleus, consistent with its role in splicing. google.comnih.govnih.gov Immunofluorescence analysis of Drosophila polytene chromosomes has revealed that B52 generally colocalizes with RNA polymerase II, a marker of active transcription. However, at highly active heat-shock puffs, B52 can be observed to bracket the RNA polymerase II signal.

Immunodetection has also been used to assess the levels of proteins regulated by B52, such as Myc and dE2F2. nih.govresearchgate.netwikipedia.org Studies have shown that B52 overexpression increases Myc staining nih.gov, and B52 depletion decreases dE2F2 protein levels. researchgate.netwikipedia.org

TechniqueSample TypeKey FindingCitation
Western BlotDrosophila cell/tissue extractsDetection and quantification of this compound levels, assessment of protein levels regulated by B52 (e.g., dE2F2) google.comresearchgate.netwikipedia.org
ImmunofluorescenceDrosophila tissues/cells (e.g., salivary glands, polytene chromosomes, bristle lineage)Subcellular localization of B52 (primarily nuclear), colocalization with RNA polymerase II, distribution at heat-shock loci google.comnih.govnih.gov

Chromatin Association Profiling (e.g., UV Cross-linking)

Chromatin association profiling techniques are used to investigate where proteins bind to DNA within the cell. UV cross-linking is a method that induces covalent bonds between proteins and DNA that are in close proximity, effectively "freezing" these interactions at a specific point in time. Following cross-linking, the DNA is fragmented, and protein-DNA complexes are isolated, often through immunoprecipitation (ChIP). The DNA can then be analyzed to identify the genomic regions where the protein was bound.

UV cross-linking in Drosophila nonpolytene cells has demonstrated that B52 cross-links in vivo to DNA. oup.com Notably, B52 has been shown to cross-link to DNA flanking highly active transcription units. Studies using UV cross-linking have also indicated that the distribution of cross-linked B52 at heat-shock loci is dependent on transcription levels. At low to moderate transcription levels, B52 is found both on transcribed DNA and flanking DNA, while at high transcription levels, B52 is concentrated on the DNA that brackets the activated region.

UV cross-linking has also been used in conjunction with RNA affinity selection to confirm the binding of B52 to specific RNA sequences. oup.com

TechniqueSample TypeKey FindingCitation
UV Cross-linkingDrosophila nonpolytene cellsB52 cross-links in vivo to DNA, particularly flanking highly active transcription units oup.com
UV Cross-linkingDrosophila heat-shock lociDistribution of cross-linked B52 depends on transcription levels
UV Cross-linking (coupled with RNA affinity selection)Kc nuclear extractsConfirmation of B52 binding to specific RNA sequences oup.com

Evolutionary Perspectives and Conservation of B52 Protein Function

Orthologs and Homologs Across Metazoans

SR proteins are characterized by a modular structure typically consisting of one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal arginine/serine-rich (RS) domain. nih.govflybase.orggsea-msigdb.orggsea-msigdb.orgwikipedia.orgontosight.ainih.gov This domain structure is highly conserved throughout metazoan evolution. B52 protein in Drosophila melanogaster is recognized as a homolog of the human splicing factor SRp55, also known as SRSF6. nih.govontosight.aiuniprot.orggenecards.org

Orthologs of the this compound and other SR proteins have been identified across a wide range of metazoan organisms, highlighting their ancient evolutionary origin and conserved functions. Studies have specifically noted the presence of B52 orthologs in species such as Homo sapiens, Mus musculus, Caenorhabditis elegans, and Strongylocentrotus purpuratus. The high degree of similarity observed among SR proteins in different species, particularly within specific subfamilies, suggests that their core functions have been largely maintained throughout evolutionary history. gsea-msigdb.org

Beyond animals, SR proteins are also found in plants, where phylogenetic analysis reveals significant similarity between plant SR proteins and their homologs in other organisms. gsea-msigdb.org Conserved motifs are present within plant SR protein subfamilies, further supporting the idea of functional conservation across kingdoms.

Conserved Mechanisms of SR Protein Regulation

The function of B52 and other SR proteins is subject to intricate regulation, much of which is conserved across metazoans. A key regulatory mechanism involves the phosphorylation status of the RS domain. flybase.orgwikipedia.orgnih.gov Phosphorylation of serine residues within the RS domain can influence the protein's localization within the nucleus, its interactions with other splicing factors and RNA, and its recruitment to sites of active transcription. flybase.orgwikipedia.orgnih.gov

Nuclear import of SR proteins is mediated by transportin-SR (TRN-SR) proteins, which exhibit a preference for importing phosphorylated SR proteins. flybase.orgnih.gov This nuclear import mechanism has been shown to be conserved between Drosophila and humans, indicating a fundamental shared regulatory pathway for controlling the availability of SR proteins in the nucleus. flybase.orgnih.gov

SR proteins play a critical role in the assembly of the spliceosome, the complex molecular machine responsible for pre-mRNA splicing. ontosight.ai Their involvement is particularly important in the early steps of splice site recognition. Furthermore, SR proteins can regulate alternative splicing in a concentration-dependent manner, where their cellular concentration can influence the selection of alternative splice sites. flybase.orgwikipedia.orgontosight.ainih.govuniprot.org

Regulation of SR protein expression can also occur at the level of alternative splicing, including auto-regulation and cross-regulation by other SR family members. This can involve the inclusion of "poison exons" that lead to mRNA degradation via nonsense-mediated decay (NMD). Additionally, interactions with other proteins, such as DNA Topoisomerase I, and their associated kinase activity, are involved in modulating SR protein phosphorylation and function, representing another layer of conserved regulation.

Divergent or Specialized Functions in Different Organisms

Despite the overarching conservation of SR protein structure and core splicing functions, individual SR proteins, including B52, can exhibit specialized or divergent roles in different organisms or tissues. ontosight.ai In Drosophila, the this compound is essential for development, and its complete absence leads to lethality. ontosight.aiuniprot.orggenecards.org While other SR proteins can functionally complement the loss of B52 in most tissues, B52 appears to have unique and indispensable functions in specific contexts. genecards.org

Notably, B52 is the predominant SR protein found in the Drosophila brain. In this tissue, the absence of B52 results in splicing defects for certain genes, such as ftz, which are not compensated by other SR proteins. genecards.org These tissue-specific splicing defects are thought to contribute to the developmental lethality observed in B52-null mutants.

A specific example of a specialized function of B52 in Drosophila is its role in regulating the alternative splicing of the eyeless gene. genecards.org Eyeless is a master control gene for eye development, and B52-mediated alternative splicing produces different isoforms of the Eyeless protein with distinct biochemical and physiological properties, impacting eye growth and specification. genecards.org

Comparisons with other organisms reveal both conservation and divergence in the essentiality and redundancy of SR proteins. In Caenorhabditis elegans, while the ortholog of mammalian SF2/ASF is essential, RNA interference (RNAi) of other SR genes often results in no obvious phenotype, suggesting a higher degree of functional redundancy among some SR proteins in this organism compared to B52 in Drosophila. ontosight.aigenecards.org

Furthermore, while plant SR proteins share conserved functions in splicing and are regulated by conserved alternative splicing events, some subfamilies are unique to plants, indicating the evolution of specialized roles within the plant kingdom.

Future Directions in B52 Protein Research

Elucidation of Comprehensive Target Gene Networks In Vivo

Current research has identified a subset of B52-dependent splicing substrates and mRNA targets, often linked to specific developmental processes like eye development and cell cycle control. nih.govsemanticscholar.orgnih.govoup.com However, a comprehensive understanding of the entire network of target genes regulated by B52 in vivo remains incomplete. Future studies should aim to:

Identify the complete repertoire of B52-bound RNAs across different developmental stages and tissue types using advanced techniques such as CLIP-seq (Crosslinking and Immunoprecipitation followed by sequencing). This will provide a global view of B52's binding landscape.

Systematically analyze splicing patterns in B52 loss-of-function or gain-of-function conditions across the transcriptome using high-throughput RNA sequencing. This will help distinguish direct splicing targets from indirect effects.

Integrate RNA binding data with splicing analysis to define the specific sequence and structural features in target RNAs that mediate B52 binding and splicing regulation. This could involve refined SELEX-based approaches or computational modeling. albany.eduoup.com

Investigate the functional consequences of aberrant splicing or regulation of these target genes on cellular processes and organismal development. This could involve targeted genetic manipulation of identified targets.

Such comprehensive analyses are crucial for building a complete picture of how B52 influences gene expression through its RNA binding and splicing activities in vivo.

Dissecting the Molecular Mechanisms of Tissue-Specific Splicing Regulation

While B52 is widely expressed, its levels can vary across developmental stages and tissues, and it plays specific roles in certain contexts, such as brain development. nih.govpsu.edu The precise molecular mechanisms underlying B52's tissue-specific splicing regulation are not fully understood. Future research should focus on:

Identifying tissue-specific co-factors that interact with B52 to modulate its activity or target specificity in different cellular environments. This could involve proteomics approaches in various tissues.

Investigating the role of post-translational modifications (PTMs) in directing B52's function or localization in a tissue-specific manner. (See also Section 8.4).

Analyzing the interplay between B52 and other RNA-binding proteins (RBPs) that may compete for binding sites or cooperatively regulate splicing in a tissue-specific context. nih.govpnas.org

Determining how tissue-specific signaling pathways might influence B52 activity or expression levels.

Understanding these mechanisms is essential for comprehending how B52 contributes to the unique transcriptomes and functions of different tissues.

Understanding the Interplay Between B52 Protein and Chromatin Dynamics

Studies have shown that B52 associates with transcriptionally active chromatin and can influence DNA topology through its interaction with DNA Topoisomerase I (Topo I). researchgate.netplos.orgmolbiolcell.orgnih.govnih.govnih.govsemanticscholar.org The intricate relationship between B52, chromatin structure, and transcription requires further exploration. Key future directions include:

Mapping the precise binding sites of B52 on chromatin under different transcriptional states using techniques like ChIP-seq (Chromatin Immunoprecipitation followed by sequencing). researchgate.netmolbiolcell.orgnih.govnih.gov

Investigating how B52's interaction with Topo I is regulated and how this interaction impacts DNA supercoiling and transcription elongation at specific loci. plos.orgnih.govsemanticscholar.org

Determining if B52 influences chromatin modifications or the recruitment of chromatin remodeling complexes.

Exploring the potential role of B52 in resolving R-loops , which are RNA-DNA hybrids that can form during transcription and impact genomic stability. researchgate.net

Delving into these interactions will shed light on how B52 integrates splicing and RNA processing with transcriptional regulation and chromatin organization.

Characterization of Novel Post-Translational Modifications and their Functional Impact

Like many SR proteins, B52 is subject to post-translational modifications, such as phosphorylation. plos.orgresearchgate.netthermofisher.comwikipedia.orgnih.govnih.gov While phosphorylation by Topo I has been observed to affect B52's phosphorylation status, the full spectrum of B52 PTMs and their functional consequences remain largely unknown. plos.orgsemanticscholar.org Future research should aim to:

Identify novel PTMs on B52 using advanced mass spectrometry techniques.

Determine the specific sites of these modifications within the this compound sequence.

Investigate the enzymes (kinases, phosphatases, etc.) that catalyze these modifications.

Functionally characterize the impact of specific PTMs on B52's localization, protein-protein interactions, RNA binding affinity and specificity, and splicing regulatory activity. This could involve generating B52 mutants that mimic or prevent specific modifications. nih.govnih.gov

A detailed understanding of B52's PTM code is essential for deciphering how its activity is dynamically regulated in response to cellular signals and conditions.

Investigating the Precise Roles in Non-Splicing RNA Metabolism Events

While primarily known for its role in splicing, SR proteins, including B52, have been implicated in other aspects of RNA metabolism, such as mRNA export, translation, and decay. plos.orgportlandpress.com Future studies should precisely define B52's contributions to these processes:

Investigating B52's role in mRNA export by examining its interaction with nuclear pore components and export factors. plos.orgportlandpress.com

Determining if B52 directly influences translation by interacting with ribosomes or translation factors. portlandpress.comresearchgate.net

Exploring B52's involvement in mRNA decay pathways and its potential interaction with decay machinery. portlandpress.com

Assessing if B52 plays a role in the processing or function of non-coding RNAs , such as lncRNAs or circRNAs. portlandpress.com

Elucidating these non-splicing functions will provide a more complete understanding of B52's multifaceted role in the life cycle of RNA molecules.

Exploration of Regulatory Feedbacks and Cross-Talk within Gene Expression Pathways

Gene expression is controlled by complex, interconnected networks. There is evidence suggesting potential regulatory feedbacks involving SR proteins, including B52. embopress.org Future research should investigate:

Whether B52 expression or activity is subject to autoregulation or regulation by other SR proteins. embopress.org

How B52 integrates signals from different pathways (e.g., developmental, stress) to modulate gene expression. researchgate.netmdpi.com

Identifying novel protein or RNA partners that participate in regulatory loops with B52. albany.eduplos.orgnih.govsemanticscholar.orgresearchgate.net

Mapping the position of B52 within larger gene regulatory networks , particularly those involved in development, cell cycle control, and neuronal function. nih.govsemanticscholar.orgresearchgate.netmdpi.complymouth.ac.uk

Understanding these regulatory interactions is crucial for appreciating how B52 contributes to the robustness and adaptability of gene expression.

Development of Advanced Tools for Spatiotemporal Manipulation of this compound Activity

Precise manipulation of protein activity in a controlled spatial and temporal manner is essential for dissecting complex biological processes in vivo. While RNAi and overexpression studies have been valuable, more advanced tools are needed for B52 research. nih.govresearchgate.netnih.govnih.govpnas.orgpnas.orglimes-institut-bonn.de Future directions include:

Developing optogenetic or chemical-inducible systems for rapid and reversible control of B52 localization or activity.

Creating targeted degradation systems (e.g., using the auxin-inducible degron system) to achieve acute depletion of B52 in specific cells or tissues.

Generating knock-in lines with fluorescent tags or epitope tags at the endogenous B52 locus to study its localization and interactions without overexpression artifacts.

Developing or refining RNA aptamers or small molecules that can specifically modulate B52 activity or its interaction with specific targets. albany.edunih.govpnas.orgpnas.orglimes-institut-bonn.debroadinstitute.org

These advanced tools will enable researchers to probe the dynamic functions of B52 with unprecedented precision, providing deeper insights into its roles in development and disease.

Q & A

Q. Data Integration

  • Cytoscape : Visualize B52’s interactions with U2 snRNP components and SEC factors .
  • rMATS : Quantify alternative splicing events from RNA-seq data in B52 mutants .
  • PhosphoSitePlus : Annotate phosphorylation sites impacting B52’s activity .

How does B52 contribute to genomic instability when dysregulated?

Disease Relevance
B52 depletion destabilizes transcription termination, leading to R-loop accumulation and DNA damage . Methods to study this:

  • Immunofluorescence with γH2AX antibodies to detect DNA breaks.
  • DRIP-seq (DNA-RNA Immunoprecipitation) to map R-loops in B52 mutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.